cis-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
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Overview
Description
Cis-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C15H17IO3 and a molecular weight of 372.21 g/mol . This compound is characterized by the presence of an iodophenyl group, a cyclohexane ring, and a carboxylic acid functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of cis-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid involves several steps. One common method includes the reaction of 2-iodophenylacetic acid with cyclohexanone under acidic conditions to form the desired product . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Cis-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cis-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, affecting the compound’s biological activity .
Comparison with Similar Compounds
Cis-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid can be compared with similar compounds such as:
2-Iodophenol: An aromatic compound with similar iodine substitution but lacking the cyclohexane and carboxylic acid groups.
Cyclohexanone derivatives: Compounds with similar cyclohexane structures but different functional groups.
Carboxylic acids: Compounds with similar carboxylic acid functionality but different aromatic or aliphatic groups. The uniqueness of this compound lies in its combination of an iodophenyl group, a cyclohexane ring, and a carboxylic acid group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IO3/c16-13-8-4-3-7-12(13)14(17)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGHWWKTVPATLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=CC=C2I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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